molecular formula C17H16N2O3 B5300727 N-(1,3-BENZODIOXOL-5-YL)-N'-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA

Cat. No.: B5300727
M. Wt: 296.32 g/mol
InChI Key: NTFDHJOIJCPNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-BENZODIOXOL-5-YL)-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA is an organic compound that features a benzodioxole and an indene moiety linked by a urea group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 2,3-dihydro-1H-indene-5-isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under similar conditions as in the laboratory synthesis. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-BENZODIOXOL-5-YL)-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential pharmacological properties, such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and indene moieties may contribute to binding affinity and specificity, while the urea group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)CARBAMATE
  • N-(1,3-BENZODIOXOL-5-YL)-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)THIOUREA

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA is unique due to its specific combination of benzodioxole and indene moieties linked by a urea group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(18-13-5-4-11-2-1-3-12(11)8-13)19-14-6-7-15-16(9-14)22-10-21-15/h4-9H,1-3,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFDHJOIJCPNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.